molecular formula C16H15N5O3S B5686055 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5686055
M. Wt: 357.4 g/mol
InChI Key: KBSSPFANMMINQA-UHFFFAOYSA-N
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Description

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, a methoxyphenyl group, and a thiadiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Final Coupling Reaction: The final step involves coupling the pyridazinone intermediate with the thiadiazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: shares structural similarities with other pyridazinone and thiadiazole derivatives.

Uniqueness

  • The unique combination of the pyridazinone core, methoxyphenyl group, and thiadiazole moiety in this compound contributes to its distinct chemical properties and potential applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10-18-19-16(25-10)17-14(22)9-21-15(23)7-6-13(20-21)11-4-3-5-12(8-11)24-2/h3-8H,9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSSPFANMMINQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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